An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0
An In-depth Technical Guide to the Mechanism of Action of Org OD 02-0
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org OD 02-0, also identified as 10-Ethenyl-19-norprogesterone, is a potent and selective synthetic agonist for the membrane progesterone receptor α (mPRα), a member of the Progestin and AdipoQ Receptor (PAQR) family. Unlike classical progestins that act via the nuclear progesterone receptor (nPR) to regulate gene transcription, Org OD 02-0 initiates rapid, non-genomic signaling cascades at the cell surface. Its primary mechanism involves binding to and activating mPRα, which is coupled to inhibitory G-proteins (Gi). This activation triggers downstream signaling through key pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and leads to a reduction in intracellular cyclic AMP (cAMP) levels. These actions culminate in a diverse range of cellular responses, including neuroprotection, anti-apoptotic effects, regulation of hormone secretion, and vascular effects. This document provides a comprehensive overview of the molecular mechanism, quantitative data from key studies, and detailed experimental protocols.
Core Mechanism of Action: mPRα Agonism
The central mechanism of action of Org OD 02-0 is its selective agonism of the membrane progesterone receptor α (mPRα). It exhibits high binding affinity for mPRα with a reported IC50 of 33.9 nM, while demonstrating no significant agonist activity at the classical nuclear progesterone receptor (nPR).[1][2][3] This selectivity allows it to be used as a pharmacological tool to specifically probe mPRα-mediated signaling pathways, distinct from the genomic effects of progesterone.
Activation of mPRα by Org OD 02-0 initiates signaling through a pertussis toxin-sensitive inhibitory G-protein (Gi), leading to several downstream events:
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Inhibition of Adenylyl Cyclase : The Gi-protein activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP accumulation.[4][5]
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Activation of Kinase Cascades : Org OD 02-0 stimulates the phosphorylation and activation of the PI3K/Akt and MAPK (ERK1/2) signaling pathways.[6][7][8][9] These pathways are critical for cell survival, proliferation, and other physiological functions.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies investigating the effects of Org OD 02-0.
Table 1: Receptor Binding and Activity
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| IC50 (mPRα) | 33.9 nM | N/A | [1][2] |
| Binding Affinity (Zebrafish mPRα) | EC50 of 2 x 10⁻⁶ M | MDA-MB-231 cells transfected with zebrafish mPRα | [10] |
| nPR-B Transactivation | No agonist activity | T47DyB breast cancer cells |[3][6] |
Table 2: Effects on Signaling Pathways
| Effect | Concentration | Cell Type | Observations | Reference |
|---|---|---|---|---|
| eNOS Phosphorylation | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [6][7] |
| Akt Phosphorylation | 20 and 100 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [7] |
| ERK1/2 Phosphorylation | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase | [6] |
| cAMP Accumulation | 20 nM | GH3 pituitary tumor cells | Significant decrease | [4][5] |
| Src & FAK Phosphorylation | 100 nM | 926 endothelial cells | Significant decrease (short-term, 20 min) |[3] |
Table 3: Physiological and Cellular Effects
| Effect | Concentration | Cell/System | Observations | Reference |
|---|---|---|---|---|
| Prolactin (PRL) Secretion | 20 nM | Rat pituitaries & GH3 cells | Significant inhibition | [1][4][5] |
| Nitric Oxide (NO) Production | 20 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Rapid increase | [6] |
| Cell Death Reduction | N/A | SH-SY5Y cells (Parkinson's model) | Effective reduction of 6-OHDA & MPP⁺ induced death | [8] |
| Anti-apoptosis | N/A | Granulosa and breast cancer cells | Mimics protective effects of progestins | [2][9] |
| Glycogenolysis | 10 µM | Bovine Uterine Epithelial (BUTE) cells | 94% decrease in glycogen abundance after 48h | [11] |
| Oocyte Maturation/Ovulation | N/A | Zebrafish (in vivo and in vitro) | Triggered maturation and ovulation |[12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key mechanisms and workflows described in the literature.
Caption: Signaling pathway of Org OD 02-0 via mPRα activation.
Caption: Generalized experimental workflow for studying Org OD 02-0 effects.
Detailed Experimental Protocols
The following are representative methodologies abstracted from cited literature for key experiments.
Cell Culture and Treatment (General)
Human Umbilical Vein Endothelial Cells (HUVECs), SH-SY5Y neuroblastoma cells, or GH3 pituitary cells are cultured in appropriate media (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere. Before treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity. Org OD 02-0, dissolved in a suitable solvent like DMSO, is then added to the culture medium at final concentrations typically ranging from 10 nM to 10 µM for specified incubation times (from minutes for rapid signaling events to 48 hours for functional outcomes).[6][8][11]
Western Blotting for Kinase Phosphorylation
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Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford protein assay.
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SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., phospho-Akt Ser473, phospho-ERK1/2 Thr202/Tyr204, phospho-eNOS Ser1177) and total proteins as loading controls.
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Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[6][7]
Nitric Oxide (NO) Production Assay
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Sample Collection : HUVECs are treated with Org OD 02-0 (e.g., 20 nM) for a short period (e.g., 15-30 minutes).
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Measurement : The concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent system. Briefly, an equal volume of Griess reagent is added to the cell culture supernatant.
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Quantification : After a short incubation at room temperature, the absorbance is measured at ~540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[6][]
Prolactin (PRL) Radioimmunoassay (RIA)
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Experimental Setup : Anterior pituitary glands from rats are dissected and incubated in culture medium. Alternatively, GH3 cells are used.
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Treatment : The tissues or cells are treated with Org OD 02-0 (e.g., 20 nM) for a defined period (e.g., 1 hour).[5]
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Sample Collection : The incubation medium is collected.
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RIA Procedure : The concentration of PRL in the medium is quantified using a specific RIA kit, following the manufacturer's instructions. This typically involves competitive binding between unlabeled PRL in the sample and a fixed quantity of radiolabeled PRL for a limited number of antibody binding sites.[5]
Cell Viability / Neuroprotection Assay
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Cell Model : SH-SY5Y cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP⁺) to induce cell death, mimicking Parkinson's disease pathology.
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Co-treatment : Cells are co-incubated with the neurotoxin and Org OD 02-0.
-
Viability Measurement : After the treatment period (e.g., 24 hours), cell viability is assessed using a method like the MTT assay. MTT is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is read on a spectrophotometer, with higher absorbance correlating with greater cell viability.[8]
Conclusion
Org OD 02-0 is a critical research tool for elucidating the non-genomic, membrane-initiated signaling of progestins. Its mechanism of action is centered on the selective activation of mPRα, leading to Gi-protein-dependent modulation of cAMP, PI3K/Akt, and MAPK pathways. This activity translates into significant physiological effects, including anti-apoptotic and neuroprotective actions, regulation of hormone secretion, and control of vascular tone. The data and protocols summarized herein provide a foundational guide for professionals engaged in endocrinology, neurobiology, and drug development to further explore the therapeutic potential of targeting the mPRα signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Participation of membrane progesterone receptor α in the inhibitory effect of progesterone on prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7) [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane progesterone receptors mediate progesterone-stimulated glycogenolysis in the bovine uterine epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An agonist for membrane progestin receptor (mPR) induces oocyte maturation and ovulation in zebrafish in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
